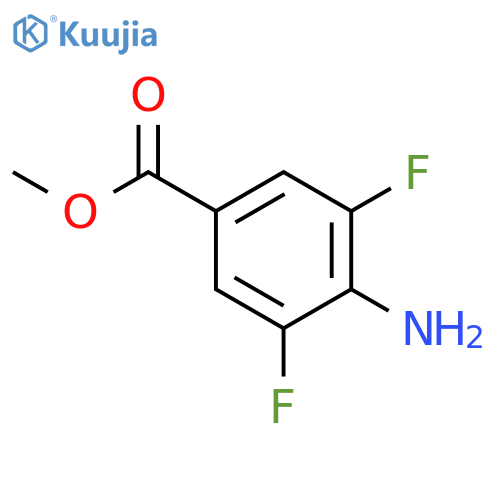

Cas no 1162676-00-7 (methyl 4-amino-3,5-difluorobenzoate)

methyl 4-amino-3,5-difluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-amino-3,5-difluorobenzoate

- Benzoic acid, 4-amino-3,5-difluoro-, methyl ester

- 4-amino-3,5-difluoro-benzoic acid methyl ester

- SB11378

- CS-0049059

- 1162676-00-7

- USVQDPOQLNDARY-UHFFFAOYSA-N

- methyl4-amino-3,5-difluorobenzoate

- MFCD20725083

- AS-33955

- EN300-173839

- DB-352014

- SCHEMBL3445770

- AMY28575

- AKOS024203523

- methyl 4-amino-3,5-difluorobenzoate

-

- MDL: MFCD20725083

- インチ: InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3

- InChIKey: USVQDPOQLNDARY-UHFFFAOYSA-N

- SMILES: COC(=O)C1=CC(=C(C(=C1)F)N)F

計算された属性

- 精确分子量: 187.04448479g/mol

- 同位素质量: 187.04448479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- XLogP3: 1.3

methyl 4-amino-3,5-difluorobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-173839-0.1g |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 95% | 0.1g |

$194.0 | 2023-09-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06076-5G |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 97% | 5g |

¥ 2,656.00 | 2023-03-30 | |

| Chemenu | CM105872-10g |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 95%+ | 10g |

$1540 | 2022-06-14 | |

| Enamine | EN300-173839-0.5g |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 95% | 0.5g |

$438.0 | 2023-09-20 | |

| Enamine | EN300-173839-5.0g |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 95% | 5g |

$2327.0 | 2023-06-08 | |

| Chemenu | CM105872-500mg |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 95%+ | 500mg |

$79 | 2023-03-07 | |

| Chemenu | CM105872-5g |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 95+% | 5g |

$913 | 2021-06-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06076-10G |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 97% | 10g |

¥ 4,481.00 | 2023-03-30 | |

| Chemenu | CM105872-1g |

methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 95%+ | 1g |

$137 | 2023-03-07 | |

| Alichem | A015008695-500mg |

Methyl 4-amino-3,5-difluorobenzoate |

1162676-00-7 | 97% | 500mg |

$847.60 | 2023-09-04 |

methyl 4-amino-3,5-difluorobenzoate 関連文献

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

methyl 4-amino-3,5-difluorobenzoateに関する追加情報

Methyl 4-Amino-3,5-Difluorobenzoate (CAS No. 1162676-00-7): A Comprehensive Overview

Methyl 4-amino-3,5-difluorobenzoate (CAS No. 1162676-00-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique chemical structure, has shown promise in various applications, including drug discovery and the development of functional materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of methyl 4-amino-3,5-difluorobenzoate.

Chemical Structure and Properties

Methyl 4-amino-3,5-difluorobenzoate is a derivative of benzoic acid with a methyl ester group and two fluorine atoms substituted at the 3 and 5 positions on the benzene ring. The presence of these fluorine atoms imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The amino group at the 4-position provides additional reactivity and functionalization opportunities.

The compound is typically a white crystalline solid with a melting point of approximately 95°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These solubility characteristics make it suitable for use in a wide range of synthetic protocols and analytical techniques.

Synthesis Methods

The synthesis of methyl 4-amino-3,5-difluorobenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-amino-3,5-difluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via nucleophilic acyl substitution and yields the desired product in good yield.

Another approach involves the direct fluorination of methyl 4-amino-3,5-dibromobenzoate using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the introduction of fluorine atoms at specific positions on the benzene ring while maintaining the integrity of other functional groups.

Applications in Medicinal Chemistry

Methyl 4-amino-3,5-difluorobenzoate has shown promise in medicinal chemistry due to its ability to modulate biological targets and its potential as a lead compound for drug discovery. Recent studies have explored its use as an intermediate in the synthesis of novel pharmaceuticals targeting various diseases.

One notable application is in the development of inhibitors for specific enzymes involved in cancer progression. For example, researchers have synthesized derivatives of methyl 4-amino-3,5-difluorobenzoate that exhibit potent inhibitory activity against kinases such as AKT and PI3K. These derivatives have demonstrated promising antiproliferative effects in vitro and are currently being evaluated for their therapeutic potential.

In addition to cancer research, methyl 4-amino-3,5-difluorobenzoate has also been investigated for its potential as an antiviral agent. Studies have shown that certain derivatives can effectively inhibit viral replication by targeting key viral enzymes or host cell factors involved in viral entry and assembly.

Applications in Materials Science

Beyond medicinal chemistry, methyl 4-amino-3,5-difluorobenzoate has found applications in materials science due to its unique electronic properties. The presence of fluorine atoms can significantly alter the electronic structure and bandgap of materials derived from this compound.

One area of interest is the use of methyl 4-amino-3,5-difluorobenzoate as a building block for organic semiconductors. These materials are essential components in organic electronics devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties through molecular design makes methyl 4-amino-3,5-difluorobenzoate a valuable precursor for developing high-performance organic semiconductors.

Current Research Trends

The ongoing research on methyl 4-amino-3,5-difluorobenzoate reflects its broad applicability across multiple scientific disciplines. Recent studies have focused on optimizing synthetic methods to improve yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied to develop more sustainable processes for producing this compound.

In parallel, efforts are being made to explore new derivatives and analogs of methyl 4-amino-3,5-difluorobenzoate. These efforts aim to expand its utility by enhancing specific properties such as solubility, stability, and biological activity. For instance, researchers are investigating the effects of substituting different functional groups at various positions on the benzene ring to create compounds with tailored properties for specific applications.

Conclusion

In summary, methyl 4-amino-3,5-difluorobenzoate (CAS No. 1162676-00-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure provides a foundation for developing novel pharmaceuticals and advanced materials with enhanced performance characteristics. As research continues to advance our understanding of this compound's properties and applications, it is likely that new opportunities will emerge for its use in diverse scientific fields.

1162676-00-7 (methyl 4-amino-3,5-difluorobenzoate) Related Products

- 185629-32-7(Methyl 4-amino-3-fluorobenzoate)

- 369-26-6(Methyl 3-amino-4-fluorobenzoate)

- 455-75-4(Ethyl 3-amino-4-fluorobenzoate)

- 144851-82-1(Methyl 2-amino-3-fluorobenzoate)

- 73792-12-8(Ethyl 4-amino-3-fluorobenzoate)

- 1010936-42-1(7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide)

- 1780973-14-9(1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)

- 2137692-38-5(2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol)

- 956101-01-2(3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid)

- 1613049-64-1(methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate)